
Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate is a complex organic compound with the molecular formula C24H29NO5 and a molecular weight of 411.502 g/mol . This compound is known for its unique structural features, which include a benzoate ester linked to an acrylamide moiety substituted with methoxy and pentyloxy groups on the phenyl ring.
準備方法
The synthesis of Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate typically involves a multi-step process. One common synthetic route starts with the preparation of the acrylamide intermediate, which is then coupled with the benzoate ester under specific reaction conditions . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these laboratory procedures with optimizations for cost-effectiveness and efficiency.
化学反応の分析
Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylamide moiety to an amine or alcohol, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by the presence of electron-donating groups like methoxy and pentyloxy. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects . The pathways involved often depend on the specific application and target of interest.
類似化合物との比較
Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate can be compared with similar compounds such as:
Ethyl 4-((3-(4-methoxyphenyl)acryloyl)amino)benzoate: Lacks the pentyloxy group, which may affect its hydrophobic interactions and overall activity.
Methyl 2-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate: The methyl ester variant, which may have different solubility and reactivity properties.
Ethyl 4-((4-methoxy-3-nitrobenzoyl)amino)benzoate: Contains a nitro group, which can significantly alter its electronic properties and reactivity.
特性
分子式 |
C24H29NO5 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
ethyl 4-[[(E)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C24H29NO5/c1-4-6-7-16-30-21-14-8-18(17-22(21)28-3)9-15-23(26)25-20-12-10-19(11-13-20)24(27)29-5-2/h8-15,17H,4-7,16H2,1-3H3,(H,25,26)/b15-9+ |
InChIキー |
YBVJVSALSNYMNL-OQLLNIDSSA-N |
異性体SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)OCC)OC |
正規SMILES |
CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)OCC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Bromo-2-(4-bromophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11993553.png)
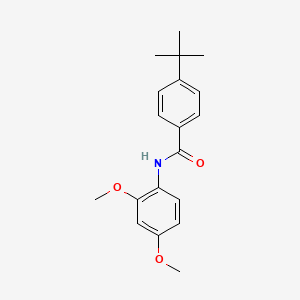
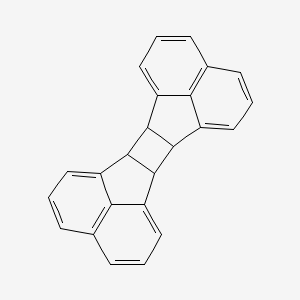
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11993561.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993564.png)
![(5E)-3-benzyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-thiazolidin-4-one](/img/structure/B11993572.png)
![Butyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11993578.png)
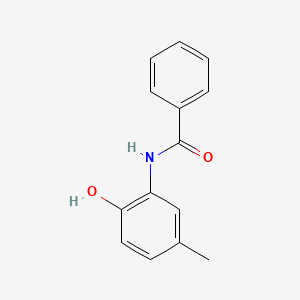

![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide](/img/structure/B11993600.png)
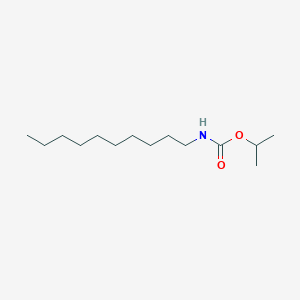
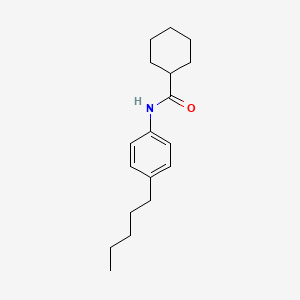
![(R)-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N',N''-nickel(II)](/img/structure/B11993641.png)
